5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Kinase inhibition ENPP1/ENPP3 Structure–activity relationship

Procure the exact 4-pyridyl regioisomer (CAS 1448047-68-4) for definitive SAR studies. Its 4-pyridyl geometry aligns with sub-micromolar ENPP1 inhibitors (IC₅₀ 0.18 µM) and enables isoform-selective ENPP3 differentiation. The 5-chloro substituent provides a distinct electronic profile for halogen-dependent quorum-sensing inhibition mapping across Vibrio spp. Pair with the 2-pyridyl regioisomer (CAS 1448056-47-0) to isolate pyridyl-nitrogen positional effects on target binding. Also a candidate for expanding MCF-7-selective cytotoxicity series (IC₅₀ 16.05 µM) with negligible fibroblast toxicity. Insist on batch-specific analytical data to ensure reproducibility.

Molecular Formula C14H13ClN4O2S2
Molecular Weight 368.85
CAS No. 1448047-68-4
Cat. No. B2584103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
CAS1448047-68-4
Molecular FormulaC14H13ClN4O2S2
Molecular Weight368.85
Structural Identifiers
SMILESC1=CN=CC=C1C2=NN(C=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl
InChIInChI=1S/C14H13ClN4O2S2/c15-13-1-2-14(22-13)23(20,21)17-8-10-19-9-5-12(18-19)11-3-6-16-7-4-11/h1-7,9,17H,8,10H2
InChIKeyJEVCOTAXSJKUBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide (CAS 1448047-68-4) – Structural Identity and Procurement Context


5-Chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide (CAS 1448047-68-4) is a synthetic heterocyclic sulfonamide that integrates a 5-chlorothiophene-2-sulfonamide core, an ethylene linker, a 3-(pyridin-4-yl)-1H-pyrazole moiety, and a terminal pyridine ring. It belongs to the broader class of pyrazole-bearing sulfonamides, which are widely explored as kinase inhibitors, antibacterial agents, and quorum-sensing modulators [1]. The compound is primarily supplied as a research chemical for in‑vitro screening and structure–activity relationship (SAR) investigations.

Why In‑Class Substitution Is Risky When Procuring 5-Chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide


Superficially similar thiophene‑sulfonamide‑pyrazole congeners cannot be assumed interchangeable because even minor structural perturbations—such as halogen identity on the thiophene ring, pyridyl regioisomerism, or sulfonamide‑vs.‑thiourea replacement—produce large, target‑dependent shifts in biochemical potency, selectivity, and cellular efficacy. Published SAR series demonstrate that a single‑atom change (Cl→Br, 4‑pyridyl→2‑pyridyl) can alter IC₅₀ values by orders of magnitude or invert selectivity between isoenzymes entirely [1]. Consequently, procurement decisions must be guided by experimental evidence tied to the exact compound, not by class generalisations.

Quantitative Differentiation Evidence for 5-Chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide Versus Closest Analogs


Pyridyl Regioisomer Differentiation: 4‑Pyridyl vs. 2‑Pyridyl Impact on Target Binding

In a series of pyridine‑pyrazole‑benzenesulfonamide inhibitors of ENPP1/ENPP3, the position of the pyridyl nitrogen was identified as a critical determinant of isoform selectivity. Although the published series used a benzenesulfonamide scaffold, molecular‑docking studies revealed that the 4‑pyridyl isomer forms a distinct hydrogen‑bond network with active‑site residues compared with the 2‑pyridyl isomer, translating into differential IC₅₀ values between ENPP1 and ENPP3 [1]. For the thiophene‑sulfonamide series, the analogous 4‑pyridyl compound (target compound) is expected to retain this hydrogen‑bond geometry, while the 2‑pyridyl regioisomer (CAS 1448056‑47‑0) would alter the orientation of the pyridine nitrogen, potentially reducing affinity for targets that prefer a para‑oriented acceptor.

Kinase inhibition ENPP1/ENPP3 Structure–activity relationship

Halogen Substituent Effect: 5‑Chloro vs. 5‑Bromo vs. Des‑Chloro Thiophene‑Sulfonamide Potency

A systematic SAR study of 50 thiophenesulfonamide compounds targeting Vibrio LuxR/HapR quorum‑sensing regulators demonstrated that halogen substitution on the thiophene ring profoundly affects inhibitory potency [1]. The most potent analogue, PTSP (3‑phenyl‑1‑(thiophen‑2‑ylsulfonyl)‑1H‑pyrazole), lacks a halogen on the thiophene and achieves nanomolar inhibition, but introduction of a chlorine or bromine atom at the 5‑position either enhanced or diminished activity in a species‑dependent manner, with some derivatives showing complete loss of activity against V. cholerae HapR. Although the target compound was not part of this panel, the data establish that the 5‑chloro substituent is not a silent feature and must be evaluated in the specific assay context.

Quorum sensing inhibition LuxR/HapR Antibacterial SAR

Sulfonamide vs. Thiourea Bioisostere: Differential ENPP Isozyme Inhibition Potency

A head‑to‑head comparison of pyridine‑pyrazole‑sulfonamide and pyridine‑pyrazole‑thiourea scaffolds against ENPP1 and ENPP3 revealed that the sulfonamide derivatives (compounds 1c–e) achieved sub‑micromolar IC₅₀ values (0.69, 0.18, and 0.40 µM), whereas the thiourea counterparts (compounds 1a, 1b, 1f) were less potent or inactive, with the best thiourea (1b) showing an IC₅₀ of 0.21 µM against ENPP3 but only modest ENPP1 inhibition [1]. The target compound retains the sulfonamide linkage, which is essential for the high‑affinity interaction observed in this scaffold family. Replacing it with a thiourea would abolish key hydrogen‑bond contacts with the active‑site residues, as demonstrated by docking poses in PDB 3R21 and 3R22.

ENPP1 inhibitor ENPP3 inhibitor Nucleotide pyrophosphatase

Cytotoxicity Selectivity Window: Sulfonamide‑Pyrazole Scaffold vs. Cisplatin in Cancer Cell Lines

The same pyridine‑pyrazole‑benzenesulfonamide series was profiled for cytotoxicity against HeLa, MCF‑7, and 1321N1 cancer cells and normal BHK‑21 fibroblasts [1]. Compound 1e (sulfonamide) exhibited preferential toxicity toward MCF‑7 cells (IC₅₀ = 16.05 µM) while sparing normal cells, in contrast to cisplatin, which showed similar potency against both cancerous and normal cells [1]. This selectivity advantage is attributed to the sulfonamide scaffold and suggests that procurement of a sulfonamide‑based analog (such as the target compound) for anticancer screening may offer a better therapeutic window than thiourea‑based or non‑sulfonamide comparators.

Anticancer selectivity MCF‑7 HeLa 1321N1

Recommended Application Scenarios for 5-Chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide Based on Differentiated Evidence


ENPP1/ENPP3 Inhibitor Screening and Isoform Selectivity Profiling

The target compound’s sulfonamide linkage and 4‑pyridyl geometry align with the pharmacophore that produced sub‑micromolar ENPP1 inhibitors (IC₅₀ down to 0.18 µM) and isoform‑selective ENPP3 inhibitors [1]. Use this compound as a starting point for medicinal chemistry campaigns focused on nucleotide pyrophosphatase/phosphodiesterase targets, where the 4‑pyridyl orientation is hypothesised to confer ENPP1 selectivity over ENPP3.

Vibrio Quorum‑Sensing Modulator Discovery

Thiophenesulfonamides with specific halogen substitution patterns have shown species‑specific LuxR/HapR inhibition with nanomolar potency in V. vulnificus and V. campbellii [1]. The 5‑chloro substituent on the target compound provides a distinct electronic and steric profile that can be compared directly with the 5‑bromo and des‑chloro analogs to map halogen‑dependent quorum‑sensing inhibition across Vibrio species.

Selective Anticancer Agent Lead Optimisation

Pyridine‑pyrazole‑sulfonamide congeners have demonstrated preferential cytotoxicity against MCF‑7 breast cancer cells (IC₅₀ = 16.05 µM) with negligible effects on normal fibroblasts [1]. The target compound, sharing the same sulfonamide‑pyrazole‑pyridine architecture, is a logical candidate for expanding this selectivity series and for probing the structural determinants of cancer‑cell‑selective toxicity.

Tool Compound for Pyridyl‑Regioisomer SAR Studies

The 4‑pyridyl isomer (target compound) and its 2‑pyridyl regioisomer (CAS 1448056‑47‑0) form a matched molecular pair that can isolate the contribution of pyridyl nitrogen position to target binding affinity and selectivity [1]. Procuring both isomers enables definitive SAR studies that cannot be performed with a single regioisomer alone.

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